molecular formula C37H41N5 B13941709 Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-7-methyl-2-phenyl- CAS No. 58892-67-4

Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-7-methyl-2-phenyl-

Cat. No.: B13941709
CAS No.: 58892-67-4
M. Wt: 555.8 g/mol
InChI Key: OQOBIWLQHYKUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
The compound is an indolizine derivative with a bicyclic core structure (fused pyrrole and pyridine rings). Key substituents include:

  • Two (4-phenyl-1-piperazinyl)methyl groups at positions 1 and 3.
  • A methyl group at position 5.
  • A phenyl group at position 2.

Properties

CAS No.

58892-67-4

Molecular Formula

C37H41N5

Molecular Weight

555.8 g/mol

IUPAC Name

7-methyl-2-phenyl-1,3-bis[(4-phenylpiperazin-1-yl)methyl]indolizine

InChI

InChI=1S/C37H41N5/c1-30-17-18-42-35(27-30)34(28-38-19-23-40(24-20-38)32-13-7-3-8-14-32)37(31-11-5-2-6-12-31)36(42)29-39-21-25-41(26-22-39)33-15-9-4-10-16-33/h2-18,27H,19-26,28-29H2,1H3

InChI Key

OQOBIWLQHYKUTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(N2C=C1)CN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5)CN6CCN(CC6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Formation of the Indolizine Core

  • The indolizine core is typically synthesized via cyclization reactions involving pyridine or pyridinium salts with appropriate aldehyde or ketone derivatives. For example, condensation of 2-pyridyllithium with chloromethyloxirane leads to indolizinium intermediates that upon treatment with base give the parent indolizine ring.

  • Alternative approaches include 1,3-dipolar cycloaddition of pyridinium ylides with alkynes or alkenes to construct the indolizine skeleton efficiently.

Methylation and Phenylation Steps

  • The introduction of the 7-methyl and 2-phenyl substituents can be achieved by methylation and phenylation reactions respectively, often employing methylating agents (e.g., methyl iodide) and phenylating reagents or via Friedel-Crafts type reactions.

  • These steps are generally conducted under controlled temperature conditions with appropriate catalysts to ensure selective substitution without decomposition of the indolizine core.

Step Reagents and Conditions Description Yield/Notes
1. Formation of indolizine core Reaction of 2-pyridyllithium with chloromethyloxirane, followed by base treatment Generates 2-hydroxy-2,3-dihydro-indolizinium intermediate, then parent indolizine High yield reported in literature
2. Introduction of piperazinylmethyl groups Reaction of chloromethyl-substituted indolizine with 4-phenyl-1-piperazine in acetonitrile, with potassium carbonate base Nucleophilic substitution to attach piperazinylmethyl groups at 1,3-positions Purification by silica gel chromatography; yields up to 97%
3. Methylation and phenylation Methyl iodide and phenylation reagents under catalytic conditions Introduces 7-methyl and 2-phenyl substituents Optimized for purity and yield
  • The crude product is typically purified by column chromatography on silica gel using eluants such as dichloroethane/heptane mixtures or ethyl acetate.

  • Formation of salts (e.g., oxalic acid salt) is employed to improve crystallinity and stability for isolation.

  • Characterization includes spectroscopic methods (NMR, MS) and elemental analysis to confirm structure and purity.

Synthetic Step Key Reagents Solvent Temperature Catalysts/Bases Notes
Core formation 2-pyridyllithium, chloromethyloxirane Ether, THF -78°C to RT None or base Controlled low temperature for selectivity
Piperazinyl substitution 4-phenyl-1-piperazine, K2CO3 Acetonitrile, DMF RT to reflux Base (K2CO3) Nucleophilic substitution, high yield
Methylation/Phenylation Methyl iodide, phenyl reagents Dichloromethane, others RT to mild heating Pd/C or Lewis acids Catalytic conditions for selective substitution

The preparation of Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-7-methyl-2-phenyl- involves a multi-step synthetic strategy combining classical heterocyclic ring formation, nucleophilic substitution for functionalization with piperazinyl groups, and selective methylation and phenylation. The synthesis is supported by robust purification and characterization protocols, ensuring high yield and purity suitable for pharmaceutical applications. The methodologies integrate well-established organic reactions and have been validated in patent literature and peer-reviewed studies, underscoring their reliability and reproducibility.

Chemical Reactions Analysis

Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-7-methyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-7-methyl-2-phenyl- has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-7-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₃₇H₄₁N₅
  • Molecular Weight : 555.755 g/mol
  • CAS Number : 58892-67-4.

While data on melting/boiling points and solubility are unavailable, the high LogP indicates a preference for lipid environments, which may influence pharmacokinetic behavior.

Comparison with Similar Compounds

Structural Analogs in the Indolizine Family

Indolizine derivatives are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Key structural differences and inferred impacts:

Compound Core Structure Substituents Reported Activities
Target Compound Indolizine 1,3-bis(4-phenylpiperazinylmethyl), 7-methyl, 2-phenyl Not explicitly reported (inferred CNS/anticancer potential)
Dihydrothiophene-Indolizine Hybrids Indolizine + dihydrothiophene Variable (e.g., thiophene rings, aniline groups) Antimicrobial, NHE-1 inhibition, cardioprotective
Simple Indolizines Indolizine Minimal substituents (e.g., halogens, methyl) Anticancer (apoptosis induction), moderate potency

Key Observations :

  • Piperazine moieties are often linked to CNS activity (e.g., antipsychotics), suggesting possible neuropharmacological applications.
  • Compared to dihydrothiophene-indolizine hybrids, the absence of sulfur-based rings may reduce thiol-mediated interactions but enhance metabolic stability .

Piperazine-Containing Compounds

Piperazine is a common pharmacophore in drugs targeting receptors (e.g., dopamine, histamine).

Compound Structure Target/Activity Key Differences
Target Compound Indolizine + 4-phenylpiperazinyl Inferred: CNS receptors, kinase inhibition Bulky indolizine core; dual piperazine arms
Aderbasib (INCB 007839) Azaspiro[2.5]octane + 4-phenylpiperazinyl ErbB Sheddase (ADAM) inhibitor; antineoplastic Spirocyclic core vs. planar indolizine
Quetiapine (Antipsychotic) Dibenzothiazepine + piperazine Serotonin/dopamine receptors Single piperazine; smaller aromatic system

Key Observations :

  • The indolizine core’s aromaticity could facilitate π-π stacking in enzyme active sites, differing from Aderbasib’s spirocyclic rigidity .

Physicochemical and Pharmacokinetic Comparisons

Parameter Target Compound Dihydrothiophene-Indolizine Hybrids Aderbasib
LogP 6.56 ~3–4 (estimated) 2.8 (reported)
Molecular Weight 555.75 300–400 416.47
PSA 17.37 Ų 50–70 Ų (polar substituents) 95.2 Ų

Implications :

  • The target compound’s high LogP and low polar surface area (PSA) suggest superior blood-brain barrier penetration but possible solubility challenges.
  • Larger molecular weight (>500 Da) may limit oral bioavailability compared to Aderbasib .

Biological Activity

Indolizine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-7-methyl-2-phenyl- (CAS Number: 58892-67-4) is particularly notable for its potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-7-methyl-2-phenyl- is C37H41N5C_{37}H_{41}N_5 with a molecular weight of approximately 555.75 g/mol . The structure features two piperazine groups which are known to enhance the pharmacological properties of the compound.

PropertyValue
Molecular FormulaC37H41N5
Molecular Weight555.75 g/mol
CAS Number58892-67-4
LogP6.5649
PSA17.37

Antimicrobial Activity

Research has shown that indolizine derivatives exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated enhanced activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The introduction of functional groups at specific positions on the indolizine core was crucial for increasing antimicrobial efficacy .

Anticancer Properties

Indolizine derivatives have been investigated for their anticancer potential. In vitro studies indicated that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds similar to Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-7-methyl-2-phenyl- were tested against breast cancer cell lines (MCF7), showing cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Antiparasitic Activity

Recent investigations into the antiparasitic properties of indolizines revealed promising results against protozoan parasites such as Leishmania and Trypanosoma species. In vitro assays demonstrated that certain derivatives exhibited low cytotoxicity while maintaining potent activity against these pathogens .

Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of various indolizine derivatives against common bacterial strains. The results indicated that modifications to the piperazine moiety significantly influenced activity levels.

CompoundActivity (Zone of Inhibition in mm)Reference
Indolizine Derivative A22
Indolizine Derivative B18
Ampicillin20

Study 2: Anticancer Activity in MCF7 Cells

In a study assessing the cytotoxicity of Indolizine derivatives on MCF7 cells, several compounds were found to significantly reduce cell viability after treatment over varying time frames.

TreatmentConcentration (µM)Cell Viability (%) after 24hReference
Indolizine Derivative A5045
Doxorubicin130

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.